molecular formula C5H7F5O B2809078 (2R)-3,3,4,4,4-Pentafluoro-2-methylbutan-1-ol CAS No. 2248187-86-0

(2R)-3,3,4,4,4-Pentafluoro-2-methylbutan-1-ol

Cat. No.: B2809078
CAS No.: 2248187-86-0
M. Wt: 178.102
InChI Key: PYSJHICLZGMRMB-GSVOUGTGSA-N
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Description

(2R)-3,3,4,4,4-Pentafluoro-2-methylbutan-1-ol is an organic compound characterized by the presence of five fluorine atoms, a methyl group, and a hydroxyl group attached to a butane backbone. This compound is of interest due to its unique chemical properties, which are influenced by the high electronegativity of the fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3,3,4,4,4-Pentafluoro-2-methylbutan-1-ol typically involves the fluorination of suitable precursors. One common method is the reaction of 2-methyl-3-buten-2-ol with elemental fluorine or a fluorinating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of more efficient fluorinating agents and optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are often employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-3,3,4,4,4-Pentafluoro-2-methylbutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: The major products are the corresponding ketone or aldehyde.

    Reduction: The major product is the corresponding alkane.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

(2R)-3,3,4,4,4-Pentafluoro-2-methylbutan-1-ol has various applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with enhanced performance characteristics.

Mechanism of Action

The mechanism by which (2R)-3,3,4,4,4-Pentafluoro-2-methylbutan-1-ol exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets, leading to altered biochemical pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-3,3,4,4,4-Pentafluoro-2-methylbutan-2-ol
  • (2R)-3,3,4,4,4-Pentafluoro-2-ethylbutan-1-ol
  • (2R)-3,3,4,4,4-Pentafluoro-2-methylpentan-1-ol

Uniqueness

(2R)-3,3,4,4,4-Pentafluoro-2-methylbutan-1-ol is unique due to its specific arrangement of fluorine atoms and the presence of a hydroxyl group, which confer distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high stability, reactivity, and specificity.

Properties

IUPAC Name

(2R)-3,3,4,4,4-pentafluoro-2-methylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F5O/c1-3(2-11)4(6,7)5(8,9)10/h3,11H,2H2,1H3/t3-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSJHICLZGMRMB-GSVOUGTGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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